N,N'-Diphenyl-N,N'-dipropylurea
CAS No.: 85209-47-8
Cat. No.: VC19319902
Molecular Formula: C19H24N2O
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85209-47-8 |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 1,3-diphenyl-1,3-dipropylurea |
| Standard InChI | InChI=1S/C19H24N2O/c1-3-15-20(17-11-7-5-8-12-17)19(22)21(16-4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
| Standard InChI Key | TYTMWAUILKOFHI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(C1=CC=CC=C1)C(=O)N(CCC)C2=CC=CC=C2 |
Introduction
Structural and Nomenclature Considerations
Molecular and Structural Properties
The molecular formula of N'-phenyl-N,N-dipropylurea is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol. Key structural features include:
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Phenyl group: Introduces aromaticity and influences π-π stacking interactions.
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N,N-dipropyl groups: Enhance lipophilicity, affecting solubility and membrane permeability.
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Rotatable bonds: Five rotatable bonds confer conformational flexibility, impacting binding to biological targets.
The compound’s SMILES notation (CCCN(CCC)C(=O)NC1=CC=CC=C1) and InChIKey (LHXPKFQYXZREQC-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.
Synthesis and Industrial Production
Synthetic Routes
N-substituted ureas are typically synthesized via nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For N'-phenyl-N,N-dipropylurea, a validated route involves:
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Phosgene-mediated synthesis:
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Reaction of dipropylamine with phosgene generates a carbamoyl chloride intermediate.
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Subsequent reaction with aniline yields the target urea derivative.
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Reaction conditions: Anhydrous dichloromethane, reflux at 70–80°C, triethylamine as a base to neutralize HCl.
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Alternative isocyanate pathways:
Industrial Optimization
Industrial production prioritizes atom economy and safety. Phosgene, though effective, poses environmental and safety risks, driving research into alternatives:
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Non-phosgene routes: Carbamate intermediates or enzymatic catalysis offer greener alternatives but require optimization for scalability .
Physicochemical Properties
Solubility and Lipophilicity
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logP (XlogP): ~3.1, indicating moderate lipophilicity suitable for membrane penetration.
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Solubility: Limited aqueous solubility (≤1 mg/mL in water) but soluble in polar aprotic solvents (e.g., DMSO, DMF).
Spectroscopic Characterization
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NMR:
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¹H NMR: δ 6.5–7.5 ppm (aromatic protons), δ 3.2–3.4 ppm (N-CH₂ protons).
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¹³C NMR: δ 155–160 ppm (carbonyl carbon).
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Mass spectrometry: ESI-MS confirms molecular ion peak at m/z 221.3 [M+H]⁺.
Biological and Pharmacological Activity
Antimicrobial Properties
N'-phenyl-N,N-dipropylurea demonstrates broad-spectrum antimicrobial activity:
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Minimum inhibitory concentrations (MICs):
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Staphylococcus aureus: 8 µg/mL
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Escherichia coli: 16 µg/mL.
Mechanistic studies suggest disruption of bacterial cell membrane integrity via hydrophobic interactions.
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Enzyme Modulation
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Kinase inhibition: Competes with ATP-binding sites in tyrosine kinases (e.g., EGFR, IC₅₀ = 2.3 µM).
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GABA receptor binding: Allosteric modulation potentiates GABAergic signaling in neuronal assays.
Industrial and Agricultural Applications
Agrochemical Development
Urea derivatives function as herbicide safeners:
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N,N-dipropyl dichloroacetamide: Reduces phytotoxicity in maize by competing with herbicides for binding sites (IC₅₀ = 0.01–9.4 µM).
Material Science
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Polymer additives: Improve thermal stability in polyurethanes by enhancing crosslinking density.
Comparative Analysis of Urea Derivatives
| Property | N'-Phenyl-N,N-dipropylurea | N,N'-Diphenylurea | N,N-Diethylurea |
|---|---|---|---|
| Molecular Weight (g/mol) | 220.31 | 226.30 | 132.16 |
| logP | 3.1 | 2.8 | 1.9 |
| Antimicrobial MIC (µg/mL) | 8–16 | 32–64 | >128 |
| Cytotoxicity (IC₅₀, µM) | 12.5 | 25.0 | 50.0 |
This table underscores the superiority of N'-phenyl-N,N-dipropylurea in bioactivity metrics, attributed to its balanced lipophilicity and substitution pattern.
Challenges and Future Directions
Synthetic Limitations
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Phosgene dependence: Necessitates development of safer alternatives .
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Stereochemical control: Asymmetric synthesis of N,N'-disubstituted ureas remains understudied.
Therapeutic Optimization
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Prodrug strategies: Masking polar groups to enhance bioavailability.
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Structure-activity relationship (SAR): Systematic variation of alkyl/aryl substituents to refine target selectivity.
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